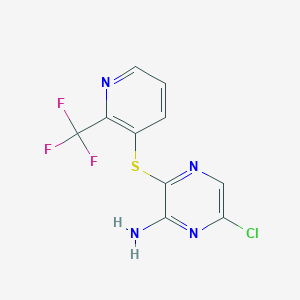
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and an amine group, along with a pyridine ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-6-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction where pyridine is treated with chlorine and trifluoromethylating agents under controlled conditions.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Reduced Derivatives: Resulting from reduction reactions.
Substituted Pyrazines: Produced via nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridin-3-amine: Shares the trifluoromethyl-pyridine moiety but lacks the pyrazine ring and thioether linkage.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar pyridine structure but different substitution pattern.
6-(Trifluoromethyl)-2-pyridinamine: Contains the trifluoromethyl-pyridine structure but lacks the chloro and pyrazine components.
Uniqueness
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is unique due to its combination of a pyrazine ring, a chloro group, and a thioether linkage with a trifluoromethyl-pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H6ClF3N4S |
|---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
6-chloro-3-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C10H6ClF3N4S/c11-6-4-17-9(8(15)18-6)19-5-2-1-3-16-7(5)10(12,13)14/h1-4H,(H2,15,18) |
InChI Key |
DVFIQALVGHHDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)SC2=NC=C(N=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















